molecular formula C24H18N6O3 B11192863 N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide

N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide

Cat. No.: B11192863
M. Wt: 438.4 g/mol
InChI Key: IJYDOFCTWBLIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the pyridine and imidazole rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with oxadiazole, pyridine, and imidazole rings. Examples could be:

  • N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide analogs with different substituents.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H18N6O3

Molecular Weight

438.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C24H18N6O3/c1-32-20-12-6-5-11-18(20)27-23(31)19-14-30(15-26-19)22-17(10-7-13-25-22)24-28-21(29-33-24)16-8-3-2-4-9-16/h2-15H,1H3,(H,27,31)

InChI Key

IJYDOFCTWBLIOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.